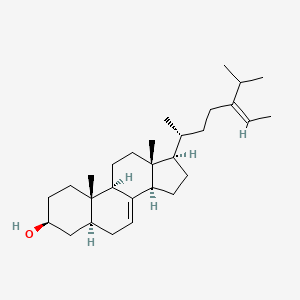

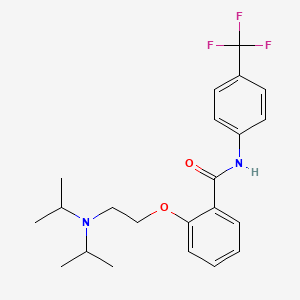

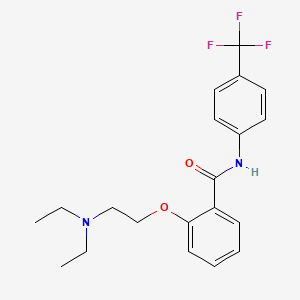

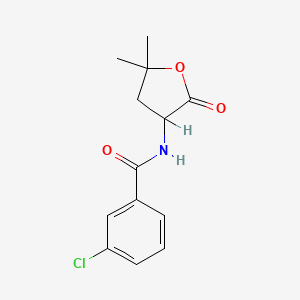

![molecular formula C19H18ClF3N2O5S B1666236 4-[(3-Chloro-4-{[(2r)-3,3,3-Trifluoro-2-Hydroxy-2-Methylpropanoyl]amino}phenyl)sulfonyl]-N,N-Dimethylbenzamide](/img/structure/B1666236.png)

4-[(3-Chloro-4-{[(2r)-3,3,3-Trifluoro-2-Hydroxy-2-Methylpropanoyl]amino}phenyl)sulfonyl]-N,N-Dimethylbenzamide

Overview

Description

AZD7545 is a potent and selective inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2). It is a sulfone compound with a benzene ring substituted by [4-(dimethylcarbamoyl)phenyl]sulfonyl, chloro, and [(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino groups at positions 1, 3, and 4, respectively . This compound is known for its ability to inhibit PDHK2 with an IC50 of 6.4 nM and PDHK1 with an IC50 of 36.8 nM .

Scientific Research Applications

AZD7545 has a wide range of scientific research applications, including:

Mechanism of Action

AZD7545 exerts its effects by inhibiting pyruvate dehydrogenase kinase 2. This inhibition prevents the phosphorylation and inactivation of the pyruvate dehydrogenase complex, leading to increased pyruvate dehydrogenase activity. The increased activity of pyruvate dehydrogenase enhances the conversion of pyruvate to acetyl-CoA, promoting oxidative metabolism and reducing glucose levels . The molecular targets involved include the E1 subunit of the pyruvate dehydrogenase complex and the lipoyl domain-binding site of pyruvate dehydrogenase kinase 2 .

Biochemical Analysis

Biochemical Properties

AZD7545 interacts with PDHK, specifically PDHK2 . In the presence of PDHK2, AZD7545 increases the activity of pyruvate dehydrogenase (PDH) with an EC50 value of 5.2 nM . This interaction results in the activation of PDH, which is a key enzyme controlling the rate of glucose oxidation .

Cellular Effects

AZD7545 has significant effects on various types of cells and cellular processes. In rat hepatocytes, the rate of pyruvate oxidation was stimulated 2-fold (EC50 105 nM) in the presence of AZD7545 . Furthermore, AZD7545 treatment resulted in an increase in PDK2 protein levels . It also has been shown to suppress cell growth in tumor cells harboring KRAS mutations .

Molecular Mechanism

The molecular mechanism of AZD7545 involves its interaction with the lipoyl-binding pocket of PDHK1 and PDHK2 . This interaction results in the inhibition of PDHK1 and PDHK2 activities by aborting kinase binding to the pyruvate dehydrogenase complex (PDC) scaffold . Paradoxically, AZD7545 at saturating concentrations robustly increases scaffold-free PDK3 activity, similar to the inner lipoyl domain .

Temporal Effects in Laboratory Settings

In laboratory settings, AZD7545 has shown to have temporal effects. For instance, a single dose of AZD7545 to Wistar rats increased the proportion of liver PDH in its active, dephosphorylated form in a dose-related manner . Moreover, AZD7545 treatment twice daily for 7 days markedly improved the 24-h glucose profile, by eliminating the postprandial elevation in blood glucose .

Dosage Effects in Animal Models

In animal models, the effects of AZD7545 vary with different dosages. A single dose of 10 mg/kg of AZD7545 significantly elevated muscle PDH activity in obese Zucker rats . Moreover, AZD7545 treatment twice daily for 7 days markedly improved the 24-h glucose profile in these rats .

Metabolic Pathways

AZD7545 is involved in the regulation of the pyruvate dehydrogenase complex (PDC), which links glycolysis to the tricarboxylic acid cycle . By inhibiting PDHK, AZD7545 activates PDH, thereby increasing the rate of glucose oxidation .

Subcellular Localization

The subcellular localization of AZD7545 is likely within the mitochondria, given its role in regulating PDH, a mitochondrial enzyme . Specific details about its localization within the mitochondria or other organelles are not provided in the search results.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZD7545 involves multiple steps, starting with the preparation of the benzene ring substituted with the necessary functional groups. The key steps include:

Formation of the sulfone group: This involves the reaction of a benzene derivative with a sulfonyl chloride in the presence of a base.

Introduction of the chloro group: This can be achieved through chlorination reactions using reagents like thionyl chloride.

Attachment of the trifluoromethylpropanamide group: This step involves the reaction of the benzene derivative with a trifluoromethylpropanamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of AZD7545 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

AZD7545 undergoes several types of chemical reactions, including:

Oxidation: The sulfone group can undergo oxidation reactions under specific conditions.

Reduction: The trifluoromethylpropanamide group can be reduced to form different derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group can lead to the formation of sulfoxides, while reduction of the trifluoromethylpropanamide group can yield amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Dichloroacetate (DCA): Another inhibitor of pyruvate dehydrogenase kinase, but it is less selective compared to AZD7545.

Radicicol: A natural product that inhibits pyruvate dehydrogenase kinase but has a different mechanism of action.

JX06: A synthetic inhibitor of pyruvate dehydrogenase kinase with similar potency to AZD7545.

Uniqueness of AZD7545

AZD7545 is unique due to its high selectivity and potency for pyruvate dehydrogenase kinase 2. It has a lower IC50 value for pyruvate dehydrogenase kinase 2 compared to other inhibitors, making it a valuable tool for studying the specific inhibition of this kinase .

properties

IUPAC Name |

4-[3-chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]phenyl]sulfonyl-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF3N2O5S/c1-18(28,19(21,22)23)17(27)24-15-9-8-13(10-14(15)20)31(29,30)12-6-4-11(5-7-12)16(26)25(2)3/h4-10,28H,1-3H3,(H,24,27)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDZLJHKVNTQGZ-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C)Cl)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C(=O)NC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C)Cl)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025839 | |

| Record name | 4-[3-Chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]phenyl]sulfonyl-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

252017-04-2 | |

| Record name | 4-[3-Chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]phenyl]sulfonyl-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 4-[(3-Chloro-4-{[(2r)-3,3,3-Trifluoro-2-Hydroxy-2-Methylpropanoyl]amino}phenyl)sulfonyl]-N,N-Dimethylbenzamide (AZD7545)?

A1: AZD7545 acts as a potent and selective inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2). [, , , , , ] By inhibiting PDHK2, AZD7545 prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). This leads to increased PDC activity, promoting the conversion of pyruvate to acetyl-CoA, a crucial step in glucose oxidation and energy production within the mitochondria. [, , , ]

Q2: How does the inhibition of PDHK2 by AZD7545 translate into potential therapeutic benefits?

A2: The activation of PDC by AZD7545 has been shown to increase glucose uptake and reduce glucose production, particularly in skeletal muscle and liver. [] This metabolic shift makes AZD7545 a promising candidate for the treatment of type 2 diabetes, as evidenced by improved glycemic control in preclinical models. [, ]

Q3: How does AZD7545 compare to other PDK inhibitors like dichloroacetate (DCA)?

A3: While both AZD7545 and DCA inhibit PDKs, they exhibit distinct pharmacological profiles. [] AZD7545 demonstrates greater selectivity for PDHK2 compared to DCA. [, ] This selectivity translates into differing effects on downstream metabolites and potentially different clinical applications. [, , ]

Q4: Can you elaborate on the structural aspects of AZD7545 and its binding interactions with PDHK2?

A4: Research suggests that AZD7545 binds to a distinct site on PDHK2 compared to the ATP-binding site. [, ] Specific amino acid residues in the R domain and "cross arm" structure of PDHK2 have been identified as crucial for interaction with AZD7545. [] This interaction disrupts the binding of PDHK2 to the lipoyl domain of the PDC, further contributing to the enzyme's inhibition. [, ]

Q5: What is the significance of the C-terminal DW-motif in PDKs and how does it relate to AZD7545?

A5: The C-terminal DW-motif plays a pivotal role in the regulation of PDK activity. [, ] Studies have shown that mutations in this motif affect the conformational dynamics of PDKs and their sensitivity to inhibitors like AZD7545 and DCA. [, ] For instance, mutations in the DW-motif of PDK4 lock the enzyme in an open conformation, reducing its sensitivity to DCA while maintaining susceptibility to AZD7545. []

Q6: How does AZD7545 influence cellular metabolism, particularly in the context of cancer?

A6: In cancer cells, AZD7545 has been shown to enhance the antitumor efficacy of oncolytic reovirus therapy. [] This effect is attributed to the compound's ability to modulate cellular metabolism by activating PDH, leading to increased oxidative stress and enhanced susceptibility to oncolysis. []

Q7: Has AZD7545 demonstrated any effects on bone metabolism and osteoporosis?

A7: Recent studies suggest that PDK2 deficiency or inhibition by AZD7545 can prevent ovariectomy-induced bone loss in mice. [] This protective effect is linked to the regulation of the RANKL-NFATc1 pathway during osteoclastogenesis, suggesting a potential therapeutic avenue for osteoporosis. []

Q8: What are the potential applications of computational chemistry and modeling in understanding AZD7545?

A8: Computational tools can provide valuable insights into the structure-activity relationship (SAR) of AZD7545 and its analogs. [] By employing molecular modeling and simulations, researchers can explore the binding interactions of AZD7545 with its target, predict the impact of structural modifications on its activity, and facilitate the design of novel PDK inhibitors with improved potency and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.